![molecular formula C14H15NO2 B2499307 2-[(4-Methoxybenzyl)amino]phenol CAS No. 728000-06-4](/img/structure/B2499307.png)
2-[(4-Methoxybenzyl)amino]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxybenzyl)amino]phenol is an organic compound with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a phenol group and an amino group substituted with a 4-methoxybenzyl group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)amino]phenol typically involves the reaction of 4-methoxybenzylamine with a phenolic compound under controlled conditions. One common method is the reductive amination of 4-methoxybenzaldehyde with aniline, followed by a reduction step to yield the desired product . The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methoxybenzyl)amino]phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols and amines.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxybenzyl)amino]phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxybenzyl)amino]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the amino group can form covalent bonds with nucleophilic sites on proteins and enzymes . These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzylamine: Similar structure but lacks the phenolic group.
Aniline: Contains an amino group but lacks the 4-methoxybenzyl substitution.
Phenol: Contains a phenolic group but lacks the amino substitution.
Uniqueness
2-[(4-Methoxybenzyl)amino]phenol is unique due to the presence of both a phenolic group and a 4-methoxybenzyl-substituted amino group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h2-9,15-16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLVSZGODZJYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{2-[(4-Chlorobenzyl)oxy]phenyl}-2-pyrimidinamine](/img/structure/B2499225.png)
![7-(3-chloro-4-methylphenyl)-5-phenyl-N-[(thiophen-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2499227.png)
![3'-(3-Chloro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2499229.png)
![1-(2,5-difluorophenyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2499230.png)
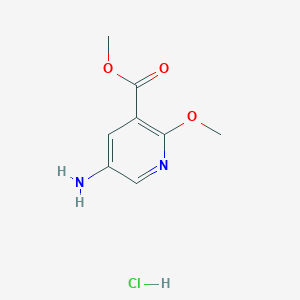
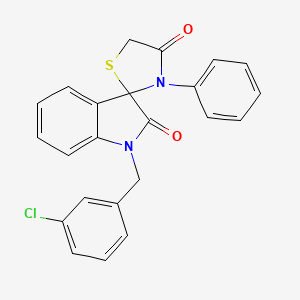
![N-(2,5-dimethoxyphenyl)-2-({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2499233.png)
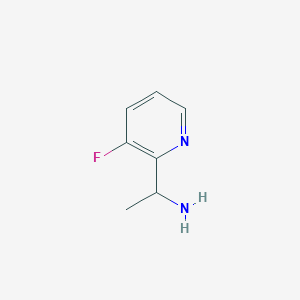
![(1R,2R,3R)-2-Methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol](/img/structure/B2499237.png)
![N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2499238.png)
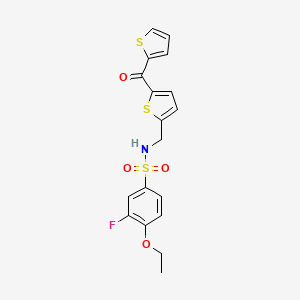
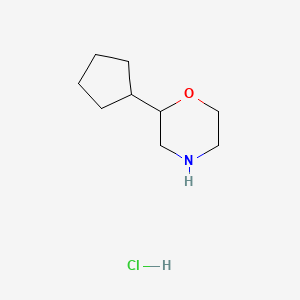
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)
![N-(6-ethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2499247.png)
